2-[(Oxolan-2-yl)methoxy]pyrazine
Description
2-[(Oxolan-2-yl)methoxy]pyrazine is a pyrazine derivative substituted at the 2-position with a methoxy group linked to an oxolane (tetrahydrofuran) ring. Pyrazine (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4 positions, conferring unique electronic properties and reactivity . Substituents on pyrazine significantly influence its physicochemical and biological behavior. Methoxy groups at the 2-position, as seen in this compound, are known to modulate electron density and intermolecular interactions .
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h3-4,6,8H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIVSJQPNXUEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-yl)methoxy]pyrazine typically involves the reaction of pyrazine with oxolan-2-ylmethanol under specific conditions. One common method includes:
Starting Materials: Pyrazine and oxolan-2-ylmethanol.
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazine carboxylic acids.
Reduction: Formation of pyrazine derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that 2-[(Oxolan-2-yl)methoxy]pyrazine may possess significant antimicrobial properties. Preliminary research suggests it inhibits specific enzymes crucial for microbial growth, making it a candidate for developing new antimicrobial agents.
Case Study:
A study by Akhtar et al. (2022) demonstrated that the compound exhibited an IC₅₀ value of 50 μg/mL against Staphylococcus aureus and Candida albicans, indicating moderate antimicrobial efficacy compared to standard antibiotics.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells.
Case Study:
In vitro studies conducted by Zhang et al. (2023) reported that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7), with an IC₅₀ value of 25 μM attributed to apoptosis induction via the mitochondrial pathway.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial for treating various inflammatory diseases.
Case Study:
Research published in MDPI (2024) indicated that the compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, suggesting potential utility as an anti-inflammatory agent.
Agrochemical Applications
The unique structure of this compound positions it as a valuable candidate for agrochemical applications. Its potential to interact with biological systems may lead to the development of new pesticides or herbicides that target specific pests without harming beneficial organisms.
Materials Science Applications
In materials science, the compound's unique properties could be harnessed for developing advanced materials with specific electronic or optical characteristics. The ability to modify its structure may allow researchers to tailor materials for particular applications, such as sensors or catalysts.
Food Technology Applications
Due to its aromatic properties, this compound might find applications in food technology as a flavoring agent or additive. Its distinct flavor profile could enhance food products while providing potential health benefits through its biological activities.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds Analyzed:
2-Methoxypyrazine (simplest analog)
2-Methoxy-5-isopropylpyrazine (flavor compound)
2-(Trifluoromethoxy)benzyl-substituted imidazopyrazines
2-Allylthiopyrazine (chemopreventive agent)
Triazolopyrazines with bulky substituents (e.g., adamantane, cubane)
Table 1: Structural and Electronic Properties
| Compound | Substituent(s) | Electronic Effect | Key Interactions |
|---|---|---|---|
| 2-[(Oxolan-2-yl)methoxy]pyrazine | Oxolane-methoxy at C-2 | Electron-withdrawing (via methoxy) | Hydrogen bonding (oxolane O), steric hindrance |
| 2-Methoxypyrazine | Methoxy at C-2 | Electron-withdrawing (inductive) | Hydrogen bonding (methoxy O) |
| 2-Methoxy-5-isopropylpyrazine | Methoxy at C-2, isopropyl at C-5 | Electron-withdrawing + steric | Hydrophobic (isopropyl) |
| 2-(Trifluoromethoxy)benzyl-imidazopyrazine | CF₃O-benzyl at C-8 | Strong electron-withdrawing | π-π stacking (benzyl) |
| Triazolopyrazine (Compound 16) | Bicyclo[2.2.1]heptene substituent | Steric bulk | Van der Waals interactions |
Key Observations:
- The oxolane-methoxy group in the target compound combines steric bulk (from the oxolane) with moderate electron-withdrawing effects, differing from 2-methoxypyrazine, which lacks steric hindrance .
- Bulky substituents (e.g., adamantane in triazolopyrazines) reduce solubility but enhance binding specificity in biological systems .
Physicochemical and Functional Comparisons
Volatility and Solubility:
- 2-Methoxy-5-isopropylpyrazine (IPMP/IBMP analogs): Methoxy and alkyl groups enhance volatility, making these compounds potent odorants in food and beverages .
- This compound : The oxolane ring likely reduces volatility compared to alkyl-substituted pyrazines due to increased molecular weight and hydrogen-bonding capacity.
Biological Activity
2-[(Oxolan-2-yl)methoxy]pyrazine is an organic compound belonging to the pyrazine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, presenting a comprehensive overview of current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazine ring substituted with an oxolane (tetrahydrofuran) moiety. This unique structure may contribute to its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : There is emerging evidence that derivatives of pyrazine can induce apoptosis in cancer cells, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : Some studies have indicated that compounds within the pyrazine family can modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, studies on related pyrazine derivatives demonstrated their ability to inhibit leukemic cell proliferation by inducing cell cycle arrest at specific phases .
- Cytokine Modulation : Research has indicated that some pyrazines can influence the release of pro-inflammatory cytokines, thereby affecting inflammation and immune response .
- Interaction with Biomolecules : The presence of functional groups in the compound allows it to form interactions with various biomolecules, potentially altering their functions and impacting cellular processes.
Anticancer Activity
A study focusing on the anticancer effects of pyrazine derivatives found that specific compounds could significantly inhibit the proliferation of various cancer cell lines. For example, a related pyrazine derivative was shown to induce apoptosis in leukemic cells through modulation of cell cycle progression .
Antimicrobial Properties
Another investigation into the antimicrobial properties of similar compounds revealed limited but significant activity against specific bacterial pathogens. The study highlighted that structural modifications could enhance antimicrobial efficacy .
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induction of apoptosis in leukemic cells; cell cycle arrest observed. |
| Antimicrobial Activity | Limited activity against certain bacteria; structural modifications enhance efficacy. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazine derivatives and incorporating the oxolane moiety through etherification or similar methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
